molecular formula C9H8BrCl B1290900 3-(3-Bromophenyl)-2-chloro-1-propene CAS No. 485320-29-4

3-(3-Bromophenyl)-2-chloro-1-propene

Cat. No. B1290900
CAS RN: 485320-29-4
M. Wt: 231.51 g/mol
InChI Key: YJPMLHDXMXSWSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, has been achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products .

Molecular Structure Analysis

The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined using gas-phase electron diffraction. This compound exhibits a mixture of two conformers in the gas phase, with the halogen atoms either anti or gauche to each other. The anti conformer is more stable, and the geometry of the molecule has been described with specific bond lengths and angles at different temperatures .

Chemical Reactions Analysis

The diene products synthesized from halogenated alkynes are reactive and can participate in further chemical reactions, such as Diels-Alder and cross-coupling reactions, which are essential in the synthesis of complex organic molecules . Additionally, the title compound, "(2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one," shows interactions in the crystal form, such as weak C—H∙∙∙O interactions and aromatic π–π stacking interactions, which are significant in understanding the reactivity and crystalline behavior of such compounds .

Physical and Chemical Properties Analysis

The physical properties, such as the conformational composition and stability of halogenated alkenes, are influenced by temperature and the presence of halogen atoms. The anti conformer of 2-bromo-3-chloro-1-propene is the most stable, and the energy and entropy differences between the conformers have been quantified . The chemical properties, including reactivity in cycloaddition reactions and the formation of hydrogen bonds in the crystal structure, are also notable characteristics of these compounds .

Scientific Research Applications

Polymer Synthesis and Control

The synthesis and control of pi-conjugated organic polymers are crucial for technological advancements in electronic and photonic devices. Notably, the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) demonstrates the capability to produce polymers with precise molecular weights and narrow distributions, important for achieving consistent material properties. Such advancements in polymer chemistry, particularly involving catalysts like 1,3-bis(diphenylphosphino)propane (dppp), enable the creation of materials with tailored properties for specific applications in the field of electronics and photonics (Bronstein & Luscombe, 2009).

Molecular Structure Analysis

Understanding the molecular structure of compounds like (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, which has similarities to 3-(3-Bromophenyl)-2-chloro-1-propene, is essential for deciphering the interactions and properties of these materials. The detailed analysis of dihedral angles and intermolecular interactions such as C—H⋯O, C—H⋯Br, and π–π stacking contributes to our understanding of molecular assembly and behavior, which is crucial for designing materials with desired properties (Jasinski et al., 2010).

Conformational Analysis and Optical Properties

The study of 2-bromo-3-chloro-1-propene provides insights into the conformational compositions and molecular structures of related compounds. Understanding the different conformations and their stability at various temperatures helps in predicting the behavior of such compounds under different conditions. Additionally, the analysis of linear, second, and third-order nonlinear optical properties of related chalcone derivatives illuminates their potential for use in semiconductor devices, owing to observed comprehensive intra- and inter-molecular charge transport (Søvik et al., 1984); (Shkir et al., 2019).

Catalyst-Transfer Polycondensation

Catalyst-transfer polycondensation highlights the importance of catalysts in controlling polymer synthesis. The study of mechanisms such as the Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene offers insights into the formation of polymers with low polydispersity and controlled molecular weight. This knowledge is vital for developing materials with specific properties, particularly in the realm of polymer electronics (Miyakoshi et al., 2005).

Mechanism of Action

The mechanism of action of “3-(3-Bromophenyl)-2-chloro-1-propene” is not documented in the literature. The effects of similar compounds often depend on their interactions with biological molecules, but without specific studies, it’s hard to predict the exact mechanism .

properties

IUPAC Name

1-bromo-3-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPMLHDXMXSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641098
Record name 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2-chloro-1-propene

CAS RN

485320-29-4
Record name Benzene, 1-bromo-3-(2-chloro-2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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